molecular formula C18H18N2O3 B167541 5-Benzyloxy-DL-tryptophan CAS No. 1956-25-8

5-Benzyloxy-DL-tryptophan

Cat. No.: B167541
CAS No.: 1956-25-8
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-UHFFFAOYSA-N
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Description

5-Benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a benzyloxy group attached to the indole ring of tryptophan. It is known for its crystalline form and light yellow color . The molecular formula of this compound is C18H18N2O3, and it has a molecular weight of 310.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride to achieve the benzyloxy substitution . The reaction is usually carried out in an organic solvent like dimethylformamide under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tryptophan derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

5-Benzyloxy-DL-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyloxy-DL-tryptophan involves its interaction with serotonin receptors in the body. The benzyloxy group enhances its binding affinity to these receptors, leading to increased serotonin activity. This interaction can result in various physiological effects, including modulation of mood, appetite, and gastrointestinal motility .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which significantly alters its chemical and biological properties compared to other tryptophan derivatives. This modification enhances its potential as a research tool and therapeutic agent .

Properties

IUPAC Name

2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNDJBYANKHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-25-8, 6383-70-6
Record name 5-(Phenylmethoxy)tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyloxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyloxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706
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Record name 1956-25-8
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Record name 5-benzyloxy-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the optical resolution of 5-hydroxy-DL-tryptophan?

A1: The abstract describes a novel method for resolving 5-hydroxy-DL-tryptophan into its individual enantiomers (L- and D-forms). [] This is significant because enantiomers, despite having the same molecular formula, can exhibit different biological activities. Separating the racemic mixture allows for the isolation and study of the specific enantiomer with desired properties, which is crucial for pharmaceutical applications.

Q2: How does the described method achieve optical resolution of 5-Benzyloxy-DL-tryptophan?

A2: The method utilizes the diastereomeric salt formation strategy. [] It involves reacting N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with chiral bases, quinidine and quinine. These bases preferentially react with one enantiomer over the other, forming salts with different solubilities. This difference in solubility allows for the separation and isolation of the L- and D-enantiomers of this compound.

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